3-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]methyl]propanamide
Description
3-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]methyl]propanamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Properties
IUPAC Name |
3-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O/c1-21-8-3-4-10-23(21)14-17-29-15-7-9-22(19-29)18-28(2)26(31)13-12-24-20-30-16-6-5-11-25(30)27-24/h3-6,8,10-11,16,20,22H,7,9,12-15,17-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDXXPJDAUNFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCN2CCCC(C2)CN(C)C(=O)CCC3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]methyl]propanamide typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, utilizing automated reactors to ensure consistency and efficiency. The use of specific reagents that are difficult to source can be a challenge, but advancements in chemical engineering have made it possible to streamline these processes .
Chemical Reactions Analysis
Types of Reactions
3-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]methyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]methyl]propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial, antifungal, and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]methyl]propanamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events that result in its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Used to treat insomnia.
Alpidem: Investigated for its potential in treating anxiety disorders.
Uniqueness
3-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]methyl]propanamide stands out due to its unique structural features and broad spectrum of biological activities. Unlike some similar compounds, it has shown fewer side effects and higher efficacy in certain therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
